
Ianthelliformisamine A TFA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ianthelliformisamine A TFA is synthesized through the condensation of (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid with Boc-protected polyamine, followed by Boc-deprotection using trifluoroacetic acid (TFA) . The reaction is typically carried out in dichloromethane at 0°C, yielding the compound as a TFA salt .
Industrial Production Methods
The use of standard organic synthesis techniques and reagents makes it feasible for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Ianthelliformisamine A TFA undergoes various chemical reactions, including:
Condensation Reactions: Formation of the compound through the condensation of acrylic acid derivatives with polyamines.
Deprotection Reactions: Removal of Boc-protecting groups using TFA.
Common Reagents and Conditions
Condensation: (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid, Boc-protected polyamine, dichloromethane, 0°C.
Deprotection: Trifluoroacetic acid, dichloromethane.
Major Products Formed
The major product formed from these reactions is this compound, which is obtained as a TFA salt .
Aplicaciones Científicas De Investigación
Ianthelliformisamine A TFA has a wide range of scientific research applications, including:
Mecanismo De Acción
Comparación Con Compuestos Similares
Ianthelliformisamine A TFA is part of a novel class of bromotyrosine-derived antibacterial agents, including Ianthelliformisamine B and Ianthelliformisamine C . Compared to its analogues, this compound has shown more potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Other similar compounds include bromotyrosine derivatives from marine sponges, which also exhibit antibacterial properties .
Propiedades
Fórmula molecular |
C24H34Br2F6N4O6 |
|---|---|
Peso molecular |
748.3 g/mol |
Nombre IUPAC |
(E)-N-[3-[4-(3-aminopropylamino)butylamino]propyl]-3-(3,5-dibromo-4-methoxyphenyl)prop-2-enamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H32Br2N4O2.2C2HF3O2/c1-28-20-17(21)14-16(15-18(20)22)6-7-19(27)26-13-5-12-25-10-3-2-9-24-11-4-8-23;2*3-2(4,5)1(6)7/h6-7,14-15,24-25H,2-5,8-13,23H2,1H3,(H,26,27);2*(H,6,7)/b7-6+;; |
Clave InChI |
DZMPXFAEQQJZAQ-KMXZHCNGSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1Br)/C=C/C(=O)NCCCNCCCCNCCCN)Br.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
COC1=C(C=C(C=C1Br)C=CC(=O)NCCCNCCCCNCCCN)Br.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine](/img/structure/B13436517.png)
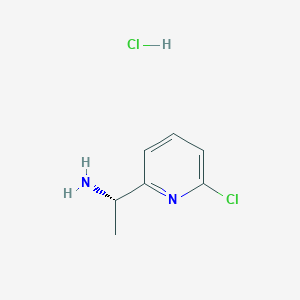
![2-[2-(4-Chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13436526.png)
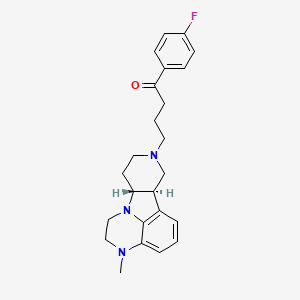
![(4E)-2-{[(tert-Butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid](/img/structure/B13436549.png)
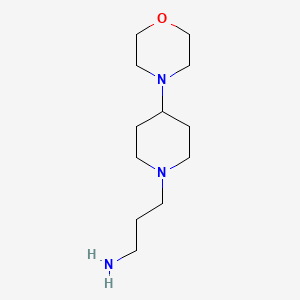
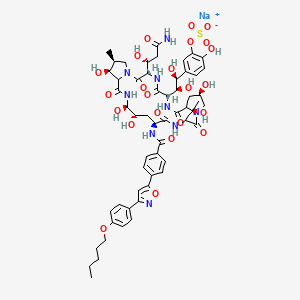

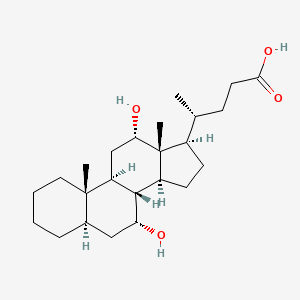
![5-{[(Trifluoromethyl)sulfanyl]sulfonyl}benzene-1,3-dicarboxylic acid](/img/structure/B13436587.png)
![[2-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B13436588.png)

![N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B13436612.png)
![trisodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13436618.png)
